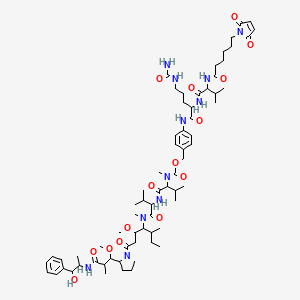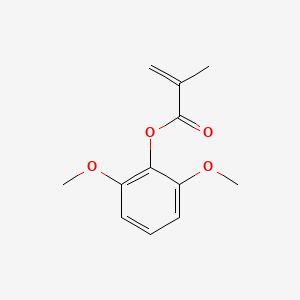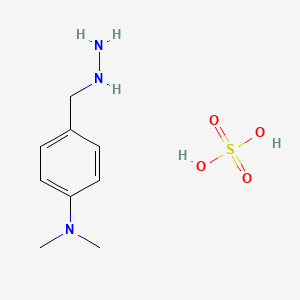
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to an aniline ring, which is further substituted with two methyl groups. The sulfate salt form enhances its solubility in water, making it suitable for various applications in chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate typically involves the following steps:
Formation of the Hydrazinylmethyl Intermediate: This step involves the reaction of formaldehyde with hydrazine hydrate to form hydrazinomethane.
Substitution Reaction: The hydrazinomethane is then reacted with N,N-dimethylaniline under acidic conditions to form 4-(Hydrazinylmethyl)-N,N-dimethylaniline.
Sulfonation: The final step involves the reaction of 4-(Hydrazinylmethyl)-N,N-dimethylaniline with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydrazinylmethyl)aniline sulfate
- N,N-Dimethyl-4-(hydrazinylmethyl)aniline hydrochloride
- 4-(Hydrazinylmethyl)-N-methylaniline sulfate
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and dimethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in multiple research fields.
Propiedades
Fórmula molecular |
C9H17N3O4S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
4-(hydrazinylmethyl)-N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/C9H15N3.H2O4S/c1-12(2)9-5-3-8(4-6-9)7-11-10;1-5(2,3)4/h3-6,11H,7,10H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
LGLOSRYAXYTRMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


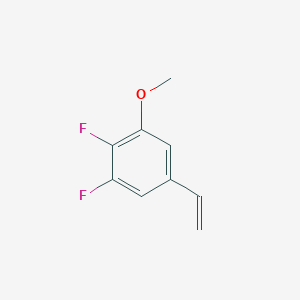
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
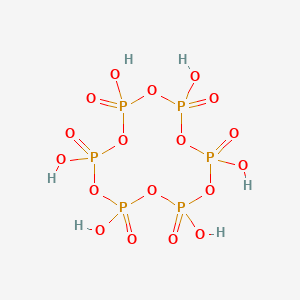
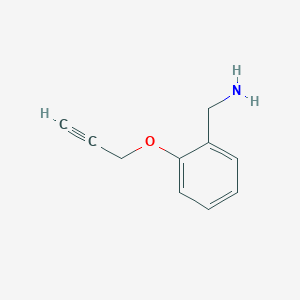
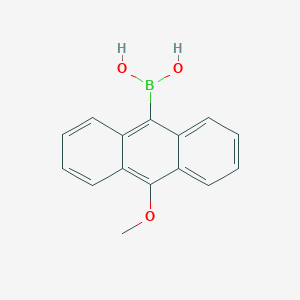
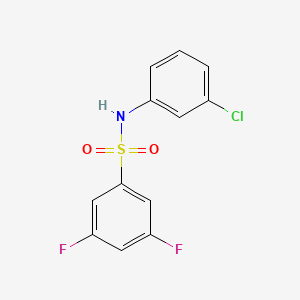
![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
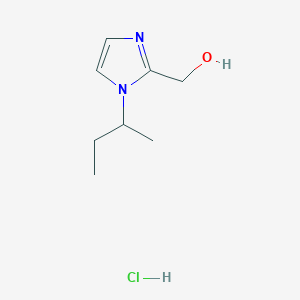

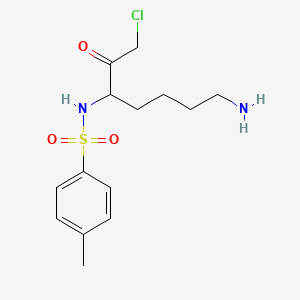
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
